molecular formula C10H7BrN2O2 B2781206 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid CAS No. 1439900-48-7

1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B2781206
CAS No.: 1439900-48-7
M. Wt: 267.082
InChI Key: QKZBTRZGIOCEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid is an organic compound that features a bromophenyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the imidazole ring, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The carboxylic acid group is then introduced via oxidation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods: For large-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. Industrial methods may also employ alternative synthetic routes that minimize the use of hazardous reagents and reduce waste generation .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Halogen exchange reactions, particularly involving the bromine atom.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, esters, and halogenated imidazoles .

Scientific Research Applications

1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes and receptors, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid
  • 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid
  • 1-(2-Iodophenyl)-1H-imidazole-5-carboxylic acid

Uniqueness: 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and binding interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s overall stability and its ability to participate in specific chemical reactions .

Properties

IUPAC Name

3-(2-bromophenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-3-1-2-4-8(7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZBTRZGIOCEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=NC=C2C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.